GD2-Ganglioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

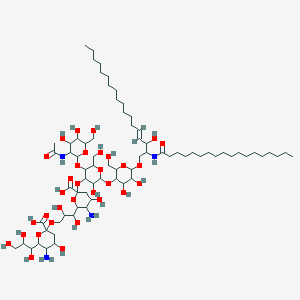

GD2-Ganglioside is a useful research compound. Its molecular formula is C74H134N4O32 and its molecular weight is 1591.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality GD2-Ganglioside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GD2-Ganglioside including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

GD2-Targeted Cancer Therapies

GD2-ganglioside, a tumor-associated surface antigen, is found in a variety of human cancers and stem cells, including pediatric tumors like neuroblastoma and adult cancers such as small cell lung cancer and melanoma. Due to its restricted normal tissue distribution, GD2 is a safe target for antibody therapies. Anti-GD2 antibodies are now part of the standard care for high-risk metastatic neuroblastoma, and novel therapies involving antibodies, cytokines, cells, and genetically engineered products targeting GD2 are advancing rapidly in clinical trials (Dobrenkov & Cheung, 2014).

GD2 as a Therapeutic Target

GD2 is a clinically promising target for various therapeutic strategies, including radiolabeled antibodies, bispecific antibodies, chimeric antigen receptor (CAR)-modified T cells, drug conjugates, nanoparticles, and vaccines. Understanding GD2's interactions with signaling molecules and regulating its expression could enhance therapeutic strategies targeting this ganglioside (Suzuki & Cheung, 2015).

Ligand Design and Bioactivity

Small-molecule cyclic peptide ligands designed to bind GD2 selectively show bioactivity. These ligands demonstrate an induced-fit binding mechanism and mediate biological functions similar to the anti-GD2 mAb 3F8 in cell-based assays. This research furthers the concept of designing ligands for carbohydrate targets, potentially applicable to other clinically relevant gangliosides (Tong et al., 2010).

Structural Insights for Antibody Design

Understanding how therapeutic antibodies recognize GD2 and how synthetic peptides can mimic ganglioside binding informs the development of antibodies with improved affinity. High-resolution crystal structures reveal the ganglioside recognition mechanism, aiding in the creation of antibody variants with enhanced therapeutic potential (Horwacik et al., 2015).

GD2 in Nervous System Health

Complex gangliosides like GD2 play a role in central myelination and maintaining the integrity of axons and myelin. Mice lacking these complex gangliosides exhibit nervous system defects, highlighting the importance of GD2 in neurological functions (Sheikh et al., 1999).

GD2 Synthase as a Drug Target

GD2 synthase, the regulatory enzyme in GD2 synthesis, is significant in tumorigenesis and cancer development. Exploring GD2 synthase as a drug target could lead to new therapeutic avenues for cancer treatment (Liu et al., 2018).

GD2 as a Biomarker in Neuroblastoma

GD2 can serve as a circulating tumor biomarker for neuroblastoma, a childhood cancer. Understanding its pharmacokinetics is crucial for interpreting biomarker levels and developing targeted therapies (Balis et al., 2021).

Propriétés

IUPAC Name |

2-[3-[6-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFILOTSTFMXQJC-NHQGMKOOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H134N4O32 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1591.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GD2-Ganglioside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8261807.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8261814.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8261820.png)

![15-Ethyl-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene](/img/structure/B8261838.png)

![14,16-Dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B8261843.png)

![6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8261847.png)

![(E)-methyl-oxido-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxymethylimino]azanium](/img/structure/B8261855.png)

![1-[[4-[5-[(5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol](/img/structure/B8261867.png)